N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide
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Overview
Description
N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a precursor for the development of drugs targeting the central nervous system . Additionally, it has applications in the industrial production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide include other tropane alkaloids such as 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .
Uniqueness: What sets N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide apart from similar compounds is its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide |
InChI |
InChI=1S/C9H17N3O/c1-12-7-2-3-8(12)5-6(4-7)9(10)11-13/h6-8,13H,2-5H2,1H3,(H2,10,11) |
InChI Key |
ZOFSIPKUKFCEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=NO)N |
Origin of Product |
United States |
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